molecular formula C18H16IN3O2S B251029 N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide

Cat. No. B251029
M. Wt: 465.3 g/mol
InChI Key: POVQIZZWZUMLPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide, also known as BBIBP 3226, is a small molecule compound that has been extensively studied for its potential therapeutic applications. BBIBP 3226 is a benzothiazole derivative that exhibits potent anti-cancer properties and has been shown to inhibit the growth of a variety of cancer cell lines.

Scientific Research Applications

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide 3226 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide 3226 works by targeting the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are both involved in tumor angiogenesis.

Mechanism of Action

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide 3226 inhibits the activity of VEGFR and PDGFR by binding to their respective tyrosine kinase domains. This prevents the activation of downstream signaling pathways that are involved in angiogenesis and tumor growth. In addition, N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide 3226 has been shown to induce apoptosis in cancer cells, further inhibiting tumor growth.
Biochemical and Physiological Effects
N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide 3226 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting angiogenesis and inducing apoptosis, N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide 3226 has been shown to inhibit the migration and invasion of cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide 3226 for lab experiments is its potent anti-cancer properties, which make it a valuable tool for studying cancer biology and developing new cancer therapies. However, N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide 3226 has some limitations for lab experiments. For example, it is a small molecule compound that may not be suitable for targeting certain types of cancer cells. In addition, its mechanism of action may not be fully understood, which could limit its usefulness in certain types of experiments.

Future Directions

There are a number of future directions for research on N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide 3226. One area of interest is the development of new derivatives of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide 3226 that exhibit improved potency and selectivity for specific types of cancer cells. Another area of interest is the investigation of the mechanism of action of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide 3226 in more detail, which could lead to the development of new cancer therapies. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide 3226 in humans.

Synthesis Methods

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide 3226 can be synthesized using a multistep process that involves the reaction of 2-aminothiophenol with 2-bromo-4-iodobenzoic acid, followed by acylation with butanoyl chloride. The resulting compound is then subjected to a cyclization reaction to form the benzothiazole ring. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

properties

Molecular Formula

C18H16IN3O2S

Molecular Weight

465.3 g/mol

IUPAC Name

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide

InChI

InChI=1S/C18H16IN3O2S/c1-2-5-16(23)22-18-21-14-9-8-11(10-15(14)25-18)20-17(24)12-6-3-4-7-13(12)19/h3-4,6-10H,2,5H2,1H3,(H,20,24)(H,21,22,23)

InChI Key

POVQIZZWZUMLPO-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3I

Canonical SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.